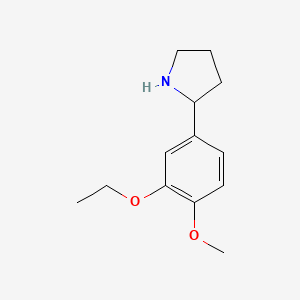
4-(aminomethyl)-N-hydroxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(aminomethyl)-N-hydroxybenzamide is an organic compound characterized by the presence of an aminomethyl group attached to the benzene ring and a hydroxyl group bonded to the amide nitrogen
準備方法
Synthetic Routes and Reaction Conditions
-
Aminomethylation of Benzamide
Starting Materials: Benzamide, formaldehyde, and ammonia.
Reaction Conditions: The reaction typically occurs in an aqueous medium at elevated temperatures (around 60-80°C) with a catalyst such as hydrochloric acid.
Procedure: Benzamide is reacted with formaldehyde and ammonia in the presence of hydrochloric acid to yield 4-(aminomethyl)benzamide. The product is then hydroxylated using hydroxylamine under basic conditions to obtain 4-(aminomethyl)-N-hydroxybenzamide.
-
Hydroxylation of 4-(aminomethyl)benzamide
Starting Materials: 4-(aminomethyl)benzamide and hydroxylamine.
Reaction Conditions: The reaction is carried out in a basic medium, typically using sodium hydroxide, at room temperature.
Procedure: 4-(aminomethyl)benzamide is treated with hydroxylamine in the presence of sodium hydroxide to introduce the hydroxyl group, forming this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: To ensure consistent quality and yield.
Purification Steps: Including crystallization and recrystallization to achieve high purity.
Quality Control: Rigorous testing to ensure the compound meets industry standards.
化学反応の分析
Types of Reactions
-
Oxidation
Reagents: Common oxidizing agents like hydrogen peroxide or potassium permanganate.
Conditions: Mild to moderate temperatures (25-50°C).
Products: Oxidation of the aminomethyl group can lead to the formation of corresponding nitroso or nitro derivatives.
-
Reduction
Reagents: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Conditions: Typically carried out at room temperature.
Products: Reduction of the amide group can yield primary amines.
-
Substitution
Reagents: Halogenating agents like thionyl chloride or phosphorus tribromide.
Conditions: Reactions are usually conducted under anhydrous conditions.
Products: Substitution reactions can introduce various functional groups onto the benzene ring.
Common Reagents and Conditions
Hydroxylamine: For hydroxylation reactions.
Formaldehyde and Ammonia: For aminomethylation.
Sodium Hydroxide: As a base in various reactions.
科学的研究の応用
Chemistry
Catalysis: 4-(aminomethyl)-N-hydroxybenzamide can act as a ligand in coordination chemistry, forming complexes with transition metals that are used as catalysts in organic reactions.
Biology
Enzyme Inhibition: This compound has been studied for its potential to inhibit certain enzymes, making it a candidate for drug development.
Medicine
Anticancer Research: Preliminary studies suggest that this compound may exhibit anticancer properties by interfering with cellular pathways involved in tumor growth.
Industry
Polymer Synthesis: It can be used as a monomer in the synthesis of specialty polymers with unique properties.
作用機序
The mechanism by which 4-(aminomethyl)-N-hydroxybenzamide exerts its effects involves:
Molecular Targets: Binding to specific enzymes or receptors.
Pathways: Modulating biochemical pathways such as signal transduction or gene expression.
類似化合物との比較
Similar Compounds
-
4-(aminomethyl)benzoic acid
Differences: Lacks the hydroxyl group on the amide nitrogen.
Applications: Used as an intermediate in the synthesis of pharmaceuticals.
-
4-(aminomethyl)aniline
Differences: Contains an amino group instead of an amide.
Applications: Used in the production of dyes and pigments.
Uniqueness
4-(aminomethyl)-N-hydroxybenzamide is unique due to the presence of both an aminomethyl group and a hydroxyl group on the amide nitrogen, which imparts distinct chemical and biological properties.
特性
分子式 |
C8H10N2O2 |
|---|---|
分子量 |
166.18 g/mol |
IUPAC名 |
4-(aminomethyl)-N-hydroxybenzamide |
InChI |
InChI=1S/C8H10N2O2/c9-5-6-1-3-7(4-2-6)8(11)10-12/h1-4,12H,5,9H2,(H,10,11) |
InChIキー |
BEFFEYYOJBJYKA-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1CN)C(=O)NO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


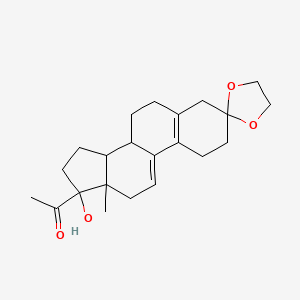
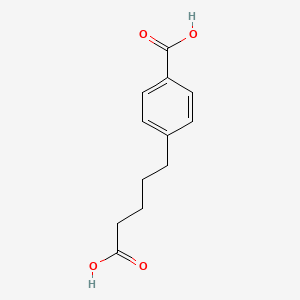
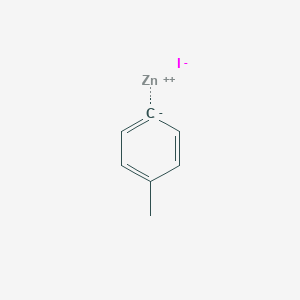
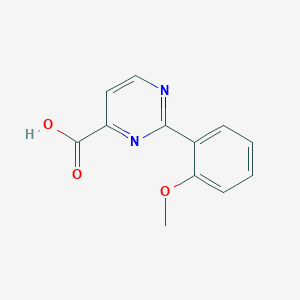



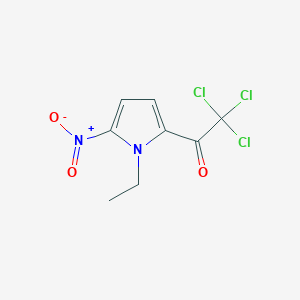



![tetrasodium;3-[(2E)-2-[(4E)-4-[(E)-[(4Z)-4-[(E)-[8-[(2,4-diamino-5-nitrophenyl)diazenyl]-1-oxo-5-sulfonatonaphthalen-2-ylidene]hydrazinylidene]-6-sulfonatonaphthalen-1-ylidene]hydrazinylidene]naphthalen-1-ylidene]hydrazinyl]naphthalene-1,5-disulfonate](/img/structure/B12099681.png)
